molecular formula C24H22N2O5S2 B11627510 methyl 2-{3-hydroxy-2-oxo-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{3-hydroxy-2-oxo-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11627510
M. Wt: 482.6 g/mol
InChI Key: ROXOPQHOHQUYIC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a thiazole core substituted with a methyl group and a carboxylate ester at positions 4 and 5, respectively. The thiazole ring is fused to a dihydropyrrole moiety bearing a 3-hydroxy-2-oxo group, a 4-(propan-2-yl)phenyl substituent, and a thiophen-2-ylcarbonyl group. The presence of both electron-withdrawing (carbonyl) and electron-donating (hydroxy) groups may influence its electronic properties and solubility .

Properties

Molecular Formula

C24H22N2O5S2

Molecular Weight

482.6 g/mol

IUPAC Name

methyl 2-[4-hydroxy-5-oxo-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H22N2O5S2/c1-12(2)14-7-9-15(10-8-14)18-17(19(27)16-6-5-11-32-16)20(28)22(29)26(18)24-25-13(3)21(33-24)23(30)31-4/h5-12,18,28H,1-4H3

InChI Key

ROXOPQHOHQUYIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-hydroxy-2-oxo-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic synthesis. The process may include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Construction of the pyrrole ring: The Paal-Knorr synthesis is a common method, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Introduction of the ester group: This can be done via esterification reactions, where carboxylic acids react with alcohols in the presence of acid catalysts.

    Functional group modifications: Various functional groups such as hydroxyl, carbonyl, and thiophenyl groups can be introduced through specific organic reactions like oxidation, reduction, and Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for esterification, Lewis acids for Friedel-Crafts reactions.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols.

    Substitution products: Nitro, sulfo, or halo derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its functional groups that mimic biological molecules.

Medicine

Potential applications in medicinal chemistry include the development of new drugs. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with biological targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The aromatic rings can participate in π-π interactions, further stabilizing these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Structural Analogs with Thiazole and Aryl Substituents

  • Compound 4 and Compound 5 (): These isostructural thiazole derivatives feature fluorophenyl and chlorophenyl groups. Unlike the target compound, they lack the dihydropyrrole moiety but include triazole-pyrazole hybrids. Their planar molecular geometry (except for one fluorophenyl group) contrasts with the target’s non-planar dihydropyrrole-thiazole system. Crystallization in dimethylformamide (DMF) suggests higher polarity compared to the target compound, which may exhibit lower solubility due to its bulky isopropylphenyl group .
Property Target Compound Compound 4/5 ()
Core Structure Thiazole-dihydropyrrole hybrid Thiazole-triazole-pyrazole hybrid
Key Substituents Thiophen-2-ylcarbonyl, isopropylphenyl Fluorophenyl, chlorophenyl
Solubility Likely low (bulky substituents) Moderate (polar DMF crystallization)
Synthetic Yield Not reported High (>80%)

Pharmacological Thiazole Derivatives

  • Example 62 (): A pyrazolo-pyrimidin-thiazole hybrid with fluorophenyl and chromenone groups. While both compounds share a thiazole-carboxylate motif, Example 62’s pyrimidine core and fluorinated aromatic systems may enhance DNA intercalation or kinase inhibition. The target compound’s dihydropyrrole and thiophenecarbonyl groups could favor protease or oxidative stress modulation .

Triazole-Pyrazole Hybrids

  • 4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole (): Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound highlights the role of click chemistry in heterocyclic synthesis. The target compound’s synthesis likely involves multi-step coupling (e.g., Suzuki-Miyaura for aryl groups), which is more labor-intensive. The triazole-pyrazole hybrid’s simpler structure (60% yield) contrasts with the target’s complexity, which may result in lower yields .

Electronic and Steric Comparisons

  • In contrast, smaller fluorophenyl groups (as in Compound 4/5) allow better conformational adaptability .

Research Findings and Implications

  • Bioactivity Potential: The thiophen-2-ylcarbonyl group in the target compound may confer redox-modulating properties, analogous to thiophene-containing antioxidants. Its dihydropyrrole ring could mimic proline-rich peptide motifs, suggesting applications in protease inhibition .
  • Synthetic Challenges : The target’s multi-heterocyclic framework requires precise regioselective reactions, contrasting with simpler triazole-pyrazole systems (). Yields for such complex architectures are typically lower (<50%) unless optimized via microwave or flow chemistry .

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